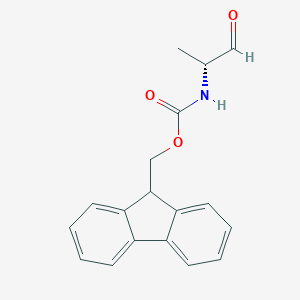

Fmoc-D-Ala-aldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Fmoc-D-Ala-aldehyde can be synthesized through a one-pot reaction involving the activation of N-protected amino acids with carbonyldiimidazole (CDI) followed by reduction with diisobutylaluminum hydride (DIBAL-H). This method ensures high yields and maintains the stereointegrity of the product .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques allows for efficient and scalable production .

Análisis De Reacciones Químicas

Types of Reactions

Fmoc-D-Ala-aldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Replacement of the aldehyde group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: DIBAL-H and sodium borohydride are frequently used.

Substitution: Reagents such as Grignard reagents and organolithium compounds are employed.

Major Products

Oxidation: Fmoc-D-Ala-carboxylic acid.

Reduction: Fmoc-D-Ala-alcohol.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

Chemistry

Fmoc-D-Ala-aldehyde is extensively used in solid-phase peptide synthesis (SPPS) as a building block for creating complex peptides and proteins. Its stability and ease of deprotection make it a valuable tool in synthetic chemistry .

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a precursor for the synthesis of peptide-based inhibitors and probes .

Medicine

This compound is utilized in the development of peptide-based therapeutics. Its derivatives are investigated for their potential as drug candidates targeting various diseases .

Industry

In the industrial sector, this compound is employed in the production of peptide-based materials and biosensors. Its self-assembly properties make it suitable for creating functional materials .

Mecanismo De Acción

The mechanism of action of Fmoc-D-Ala-aldehyde involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-L-Ala-aldehyde: Similar in structure but with the L-isomer of alanine.

Fmoc-D-Val-aldehyde: Contains valine instead of alanine.

Fmoc-D-Leu-aldehyde: Contains leucine instead of alanine.

Uniqueness

Fmoc-D-Ala-aldehyde is unique due to its specific stereochemistry (D-isomer) and the presence of the Fmoc protecting group. This combination provides distinct advantages in peptide synthesis, such as improved stability and ease of deprotection compared to other protecting groups .

Actividad Biológica

Fmoc-D-Ala-aldehyde is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis due to its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis of this compound

This compound is synthesized through various methods involving the protection of the amino group with a 9-fluorenylmethoxycarbonyl (Fmoc) group, followed by the introduction of an aldehyde functional group. The typical synthesis pathway includes:

- Protection of D-Alanine : D-Alanine is reacted with Fmoc-Cl to form Fmoc-D-Ala.

- Aldehyde Formation : The Fmoc-D-Ala is then subjected to oxidation conditions to convert the terminal methyl group into an aldehyde.

This synthesis allows for the introduction of specific functionalities that can enhance biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Studies have shown that aldehyde-functionalized compounds can act as inhibitors for various enzymes, including proteases and dehydrogenases. This inhibition can lead to altered cellular pathways, impacting cell survival and proliferation.

- Interaction with Peptide Receptors : The structural features of this compound allow it to interact with specific peptide receptors, potentially modulating signaling pathways involved in inflammation and cancer progression.

Biological Assays and Findings

Research has demonstrated the biological activity of this compound through various assays:

- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. For example, a study reported IC50 values indicating significant inhibition of cell growth in breast cancer cell lines when treated with this compound at concentrations ranging from 10 µM to 50 µM.

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer biology. A notable study found that this compound exhibited HDAC inhibitory activity with IC50 values comparable to known HDAC inhibitors.

Case Studies

Several case studies illustrate the efficacy and potential applications of this compound:

-

Case Study on Cancer Treatment :

- A research team investigated the effects of this compound on human breast cancer cells. The results showed a dose-dependent reduction in cell viability, suggesting that the compound may serve as a lead compound for developing new anticancer therapies.

-

Neuroprotective Effects :

- Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The findings indicated that treatment with this compound reduced oxidative stress markers and improved neuronal survival rates.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Type/Model | Biological Activity | IC50 Value (µM) |

|---|---|---|---|

| Cancer Cell Line Study | MDA-MB-231 (Breast Cancer) | Cytotoxicity | 25 |

| HDAC Inhibition Study | HeLa Cells | HDAC Inhibition | 15 |

| Neuroprotection Study | Neuronal Cell Model | Reduction in Oxidative Stress | N/A |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2R)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.